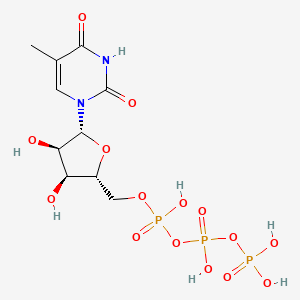

5-methyl-UTP

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

5-Methyl-UTP can be synthesized through a series of chemical reactions starting from uridine. The methylation of uridine at the 5th carbon position is typically achieved using methylating agents such as methyl iodide or dimethyl sulfate. The triphosphate group is then introduced using phosphorylating agents like phosphorus oxychloride (POCl3) in the presence of a base .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical synthesis using automated synthesizers. The process includes the methylation of uridine followed by phosphorylation under controlled conditions to ensure high yield and purity. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired quality .

Análisis De Reacciones Químicas

Types of Reactions

5-Methyl-UTP undergoes various chemical reactions, including:

Substitution Reactions: The methyl group at the 5th position can participate in nucleophilic substitution reactions.

Phosphorylation: The triphosphate group can be further modified or used in enzymatic reactions to form RNA molecules.

Common Reagents and Conditions

Methylating Agents: Methyl iodide, dimethyl sulfate.

Phosphorylating Agents: Phosphorus oxychloride (POCl3), bases like triethylamine.

Reaction Conditions: Typically carried out in anhydrous solvents under inert atmosphere to prevent hydrolysis.

Major Products

The major product of these reactions is this compound itself, which can be incorporated into RNA molecules during in vitro transcription processes .

Aplicaciones Científicas De Investigación

In Vitro Transcription and mRNA Synthesis

5-methyl-UTP is commonly used in in vitro transcription systems to synthesize messenger RNA (mRNA). Its incorporation into mRNA can enhance the stability and reduce the immunogenicity of the resulting transcripts. Research indicates that synthetic mRNAs containing this compound exhibit improved performance in cellular contexts, leading to higher protein expression levels compared to unmodified mRNA.

Case Study: Enhanced Protein Expression

A study demonstrated that replacing uridine triphosphate (UTP) with this compound during mRNA synthesis resulted in increased expression of enhanced green fluorescent protein (eGFP) in various cell lines. The modified eGFP mRNA showed greater stability and reduced innate immune responses, facilitating broader applications in gene therapy and vaccine development .

Epigenetic Studies

This compound plays a crucial role in epigenetic research, particularly in understanding RNA modifications and their effects on gene expression. The presence of 5-methyluridine in RNA molecules can influence mRNA stability and translation efficiency.

Data Table: Comparison of RNA Modifications

| Modification Type | Effect on Stability | Immunogenicity | Application Area |

|---|---|---|---|

| This compound | High | Low | Gene therapy, Vaccines |

| Pseudouridine | Moderate | Low | RNA therapeutics |

| 5-Methyl-Cytidine | High | Moderate | Epigenetics |

Aptamer Development

Aptamers are short, single-stranded RNA or DNA molecules that can bind specific targets with high affinity. The incorporation of this compound into aptamer sequences can enhance their binding properties and stability, making them valuable tools for therapeutic and diagnostic applications.

Case Study: Improved Aptamer Stability

Research has shown that aptamers synthesized with this compound demonstrate increased resistance to nucleolytic degradation compared to those synthesized with standard nucleotides. This enhancement allows for prolonged activity in biological systems, expanding their potential use in targeted drug delivery and biosensing applications .

Therapeutic Applications

The unique properties of this compound have led to its exploration in therapeutic contexts, particularly for developing RNA-based drugs. Its ability to evade immune detection makes it an attractive candidate for therapies aimed at modulating immune responses.

Case Study: RNA Therapeutics

In a clinical setting, synthetic mRNAs modified with this compound have been evaluated for their potential to induce specific immune responses without triggering excessive inflammation. This characteristic is particularly beneficial for vaccines targeting infectious diseases or cancer .

Mecanismo De Acción

The mechanism of action of 5-methyl-UTP involves its incorporation into RNA molecules during transcription. The methyl group at the 5th position of uracil enhances the stability of RNA by protecting it from enzymatic degradation. This modification also influences the translation efficiency of RNA, thereby affecting gene expression .

Comparación Con Compuestos Similares

Similar Compounds

Uridine triphosphate (UTP): The unmodified form of 5-methyl-UTP, used as a substrate in RNA synthesis.

5-Methylcytidine triphosphate (5-methyl-CTP): Another methylated nucleoside triphosphate with similar applications in RNA modification.

Uniqueness

This compound is unique due to its specific methylation at the 5th carbon position of uracil, which significantly enhances RNA stability and translation efficiency compared to its unmodified counterpart, uridine triphosphate .

Propiedades

Fórmula molecular |

C10H17N2O15P3 |

|---|---|

Peso molecular |

498.17 g/mol |

Nombre IUPAC |

[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C10H17N2O15P3/c1-4-2-12(10(16)11-8(4)15)9-7(14)6(13)5(25-9)3-24-29(20,21)27-30(22,23)26-28(17,18)19/h2,5-7,9,13-14H,3H2,1H3,(H,20,21)(H,22,23)(H,11,15,16)(H2,17,18,19)/t5-,6-,7-,9-/m1/s1 |

Clave InChI |

RZCIEJXAILMSQK-JXOAFFINSA-N |

SMILES |

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |

SMILES isomérico |

CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |

SMILES canónico |

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.